tert-Butyl (S)-2-((1R,2R)-3-(((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl (S)-2-((1R,2R)-3-(((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate (CAS: 160800-65-7, molecular formula: C₂₃H₃₆N₂O₅) is a stereochemically complex molecule featuring a pyrrolidine core, a tert-butyl carbamate protecting group, and a hydroxy-phenyl substituent. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting microbial or anticancer pathways . Its stereochemical configuration—(S) at the pyrrolidine ring and (1R,2R)/(1S,2S) at the amino-hydroxypropyl chain—confers specificity in molecular interactions, making it valuable for asymmetric catalysis or drug design .
Properties
Molecular Formula |
C23H36N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18+,19-,20-/m1/s1 |
InChI Key |
XJDVGABQIFOWFC-MEBIHWHUSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-((E)-3-methoxy-3-oxoprop-1-en-1-yl)pyrrolidine-1-carboxylate Key Differences: Incorporates a tert-butyldimethylsilyl (TBS) protecting group instead of the hydroxy-phenyl moiety. The presence of a conjugated enol ester enhances electrophilicity. Synthesis: Achieved via hydrogenation (Pd/C catalyst) with 69% purity for intermediates, lower than the target compound’s 99% purity . Application: Intermediate in constrained sphingolipid analogs for anticancer research .
tert-Butyl (S)-2-(((S)-1-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)pyrrolidine-1-carboxylate (58) Key Differences: Features a tripeptide chain (Val-Leu-Leu) linked to the pyrrolidine, increasing molecular weight (MW: ~600 Da vs. 420 Da for the target). Synthesis: Uses carbodiimide coupling (EDC/HOBt) with 88% yield, highlighting efficient peptide bond formation compared to the target’s multi-step protection/deprotection . Application: Late-stage diversification platform for peptide-based therapeutics .
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate
- Key Differences : Lacks the hydroxy-phenyl group but includes a lipophilic 4-octylphenyl ketone, enhancing membrane permeability.
- Synthesis : Lower yield (62%) due to challenges in alkyl chain introduction .
- Application : Studied for dual anticancer mechanisms via sphingosine-1-phosphate receptor modulation .
Industrial Relevance
- The target compound is produced at 99% purity for pharmaceutical intermediates, while peptide derivatives (e.g., Compound 58) require specialized handling due to hygroscopicity .
- Cost-effective synthesis of the target compound is achieved via reusable catalysts (e.g., Pd/C), contrasting with peptide couplings that require stoichiometric reagents .
Research Findings and Trends
- Stereochemical Impact : The (1S,2S) configuration in the target compound is critical for enantioselective interactions, as mirrored in antimicrobial inhibitors like S,S-24g (IC₅₀: <1 μM) .
- Green Chemistry : Recent shifts toward solvent-free or catalytic methods (e.g., hydrogenation in ) align with sustainable practices, though the target compound’s synthesis still relies on traditional protection strategies .
Q & A
Q. Optimization Factors :
- Solvent Choice : Dichloromethane (CH₂Cl₂) is preferred for anhydride formation due to its inertness.
- Temperature : Room temperature minimizes side reactions during coupling .
- Stoichiometry : Excess DIPEA (2 eq.) ensures complete deprotonation of intermediates .
Basic: Which spectroscopic methods are used to characterize this compound, and what key data confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : Assignments of chiral centers and functional groups (e.g., tert-butyl, methoxy, pyrrolidine). For example:
- ¹H NMR : δ 1.43 ppm (tert-butyl), δ 3.30–3.50 ppm (pyrrolidine protons) .
- ¹³C NMR : δ 170–175 ppm (ester carbonyl), δ 80 ppm (tert-butyl quaternary carbon) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₃H₃₅N₂O₆: 459.2472; observed: 459.2475) .
- IR : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H/O-H stretch) .
Advanced: How are stereochemical challenges addressed during synthesis?
Methodological Answer:
Stereochemical control is achieved via:
- Chiral Pool Strategy : Use of enantiopure starting materials (e.g., (1S,2S)-1-hydroxy-1-phenylpropan-2-ylamine) to propagate chirality .
- Stereoselective Coupling : Employing coupling agents (e.g., HBTU) with controlled reaction kinetics to minimize racemization .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguous stereochemistry .
Q. Data Contradictions :
- reports 59% yield with DIPEA, while achieves 55% using similar conditions. Variability may arise from differences in purification efficiency .
Advanced: What computational tools aid in predicting this compound’s reactivity or biological interactions?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina models interactions with enzyme active sites (e.g., antitumor targets) .
- DFT Calculations : Predict regioselectivity in oxidation/reduction reactions (e.g., formyl group reactivity) .
- Molecular Dynamics : Assess stability of pyrrolidine conformers in solvent environments .
Advanced: How does this compound interact with biological targets, and what assays validate its activity?
Methodological Answer:
- Enzyme Inhibition : Tested against cancer-associated kinases via fluorescence polarization assays (IC₅₀ values reported in µM range) .
- Cell Viability Assays : MTT assays on tumor cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Mechanistic Studies : Western blotting confirms downstream pathway modulation (e.g., apoptosis markers like caspase-3) .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Silica gel columns with EtOAc/hexane gradients resolve polar impurities .
- Recrystallization : Hexane/EtOAc mixtures yield high-purity crystals for structural validation .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) separate diastereomers .
Advanced: How does this compound compare structurally and functionally to analogs in drug discovery?
Q. Comparative Analysis :
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in inert atmosphere .
- Light Sensitivity : UV-Vis studies show degradation under prolonged UV exposure; use amber vials .
- Hydrolytic Stability : Susceptible to ester hydrolysis in acidic/basic conditions; neutral pH recommended .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Continuous Flow Chemistry : Reduces reaction time and improves mixing (e.g., tert-butyl group introduction) .
- Catalytic Optimization : Use of Pd/C for hydrogenation minimizes over-reduction byproducts .
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reagent stoichiometry dynamically .
Advanced: How is this compound utilized in studying enzyme mechanisms?
Methodological Answer:
- Protease Inhibition Assays : Fluorescent substrates (e.g., AMC-tagged peptides) quantify inhibition kinetics .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity to enzymes (Kd values) .
- X-ray Crystallography : Co-crystallization with target enzymes reveals binding modes (resolution ≤1.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
